2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Overview
Description
(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside is a complex glycoside compound. It is a type of steroidal saponin, which are naturally occurring glycosides found in various plants. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside typically involves multiple steps, including glycosylation reactions. The process begins with the preparation of the aglycone (the non-sugar part of the molecule) and the sugar moieties. The glycosylation reactions are carried out under specific conditions, often using catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of natural sources, such as plants that contain steroidal saponins. The extraction process is followed by purification steps, including chromatography, to isolate the desired compound. Alternatively, large-scale chemical synthesis methods may be employed, utilizing optimized reaction conditions and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the furostene structure can be reduced to form saturated compounds.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated steroidal saponins.
Substitution: Release of individual sugar moieties and the aglycone.
Scientific Research Applications
(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its role in plant defense mechanisms and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and immunomodulatory activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to cell membrane receptors, modulate signaling pathways, and influence gene expression. Its effects are mediated through the modulation of inflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dioscin: Another steroidal saponin with similar glycosidic structures.
Protodioscin: A related compound with similar biological activities.
Ruscogenin: A saponin with comparable therapeutic potential.
Uniqueness
(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHJEFMMXMMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932705 | |
Record name | 3-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->4)]hexopyranosyl]oxy}-22-hydroxyfurost-5-en-27-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55639-71-9, 145854-02-0 | |
Record name | beta-D-Glucopyranoside, (3beta)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055639719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balanitoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->4)]hexopyranosyl]oxy}-22-hydroxyfurost-5-en-27-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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